LogP Difference: Non-Chlorinated Analog
The target compound, 2-chloro-6-(methylsulfonamido)benzoic acid, exhibits a calculated LogP of 2.56, whereas its closest non-halogenated analog, 2-(methylsulfonamido)benzoic acid (CAS 162787-61-3), has a reported LogP ranging from 1.75 to 1.91 [1]. The difference of approximately 0.65–0.81 LogP units corresponds to a 4.5- to 6.5-fold higher octanol/water partition coefficient for the chlorinated compound, predicting significantly greater membrane permeability and altered tissue distribution in cell-based or in vivo models.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56 (2-chloro-6-(methylsulfonamido)benzoic acid, CAS 1314406-45-5) |
| Comparator Or Baseline | LogP = 1.75–1.91 (2-(methylsulfonamido)benzoic acid, CAS 162787-61-3) |
| Quantified Difference | ΔLogP ≈ +0.65 to +0.81 (4.5–6.5× higher partition coefficient) |
| Conditions | Calculated/predicted LogP values from Chemsrc and Molbase databases; no experimental LogD₇.₄ data located for either compound |
Why This Matters
For procurement decisions in drug discovery programs, the ~5-fold difference in predicted partitioning means the chlorinated compound will distribute differently in lipophilic compartments, potentially altering apparent potency, off-target effects, and PK parameters relative to the non-chlorinated analog.
- [1] Molbase / Chemsrc. 2-(Methylsulfonamido)benzoic acid. CAS 162787-61-3. LogP 1.75 (Chemsrc) to 1.91 (Molbase). View Source
